Cas no 831-81-2 (p-Chlorobenzylbenzene)

p-Chlorobenzylbenzene structure
p-Chlorobenzylbenzene structure
Product Name:p-Chlorobenzylbenzene
Numero CAS:831-81-2
MF:C13H11Cl
MW:202.679442644119
MDL:MFCD00094070
CID:721865
PubChem ID:87559089
Update Time:2024-10-27

p-Chlorobenzylbenzene Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Benzyl-4-chlorobenzene
    • 4-Chlorodiphenylmethane
    • Benzene,1-chloro-4-(phenylmethyl)-
    • p-Chlorobenzylbenzene
    • (4-benzyl)chlorobenzene
    • 4-Benzylchlorobenzene
    • NSC 83166
    • p-Chlorodiphenylmethane
    • Benzene, 1-chloro-4-(phenylmethyl)-
    • (p-Chlorophenyl)phenylmethane
    • 4-chlorodiphenyl methane
    • Methane, (p-chlorophenyl)phenyl-
    • DF8MF37RDF
    • 4-chlorophenyl phenylmethane
    • C13H11Cl
    • 4-Chloroditan
    • (4-CHLOROPHENYL)PHENYLMETHANE
    • Methane, (4-chlorophenyl)phenyl-
    • p-Chlordiphenylmethan
    • 1-Chloro-4-benzylbenzene
    • 1-benzyl-4-chloro-benzene
    • NCIOpen2_004778
    • 1-
    • 1-Chloro-4-(phenylmethyl)benzene (ACI)
    • Methane, (p-chlorophenyl)phenyl- (6CI, 7CI, 8CI)
    • Phenyl(p-chlorophenyl)methane
    • AI3-22090
    • MFCD00094070
    • Benzene, 1-chloro-4-(phenylmethyl)-(9CI)
    • Methane, (pchlorophenyl)phenyl
    • AKOS015901414
    • 831-81-2
    • SCHEMBL196969
    • HSDB 2676
    • DB-358282
    • AC7678
    • DB-056691
    • 4Chloroditan
    • SY016885
    • F14902
    • pChlorobenzylbenzene
    • 1-Benzyl-4-chlorobenzene #
    • DTXCID9048350
    • NSC83166
    • pChlorodiphenylmethane
    • NSC-83166
    • CS-W015489
    • UNII-DF8MF37RDF
    • Benzene, 1chloro4(phenylmethyl)
    • C2086
    • 4-CHLORODITAN [HSDB]
    • FS-4495
    • Q27276369
    • DTXSID1073238
    • Methane, (4chlorophenyl)phenyl
    • (pChlorophenyl)phenylmethane
    • MDL: MFCD00094070
    • Inchi: 1S/C13H11Cl/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2
    • Chiave InChI: NPOGRKGIBGKRNI-UHFFFAOYSA-N
    • Sorrisi: ClC1C=CC(CC2C=CC=CC=2)=CC=1

Proprietà calcolate

  • Massa esatta: 202.05500
  • Massa monoisotopica: 202.055
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 2
  • Complessità: 153
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 4.9
  • Superficie polare topologica: 0

Proprietà sperimentali

  • Colore/forma: liquido incolore
  • Densità: 1.121±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 7°C(lit.)
  • Punto di ebollizione: 153°C/10mmHg(lit.)
  • Punto di infiammabilità: 122.0±8.6 ºC,
  • Indice di rifrazione: 1.5854 (589.3 nm 20 ºC)
  • Solubilità: Insuluble (1.1E-3 g/L) (25 ºC),
  • PSA: 0.00000
  • LogP: 3.93080
  • Solubilità: Non determinato

p-Chlorobenzylbenzene Informazioni sulla sicurezza

p-Chlorobenzylbenzene Dati doganali

  • CODICE SA:2903999090
  • Dati doganali:

    Codice doganale cinese:

    2903999090

    Panoramica:

    2903999090 Altri derivati alogenati aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2903999090 derivati alogenati di idrocarburi aromatici IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:5,5% Tariffa generale:30,0%

p-Chlorobenzylbenzene Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C139306-500g
p-Chlorobenzylbenzene
831-81-2 ≥96.0%(GC)
500g
¥964.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C139306-25g
p-Chlorobenzylbenzene
831-81-2 ≥96.0%(GC)
25g
¥113.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C139306-100g
p-Chlorobenzylbenzene
831-81-2 ≥96.0%(GC)
100g
¥289.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C139306-5g
p-Chlorobenzylbenzene
831-81-2 ≥96.0%(GC)
5g
¥69.90 2023-09-03
Fluorochem
018370-10g
4-Chlorodiphenylmethane
831-81-2 98%
10g
£12.00 2022-03-01
Fluorochem
018370-25g
4-Chlorodiphenylmethane
831-81-2 98%
25g
£19.00 2022-03-01
Fluorochem
018370-100g
4-Chlorodiphenylmethane
831-81-2 98%
100g
£69.00 2022-03-01
Fluorochem
018370-500g
4-Chlorodiphenylmethane
831-81-2 98%
500g
£241.00 2022-03-01
Chemenu
CM191758-500g
4-Chlorodiphenylmethane
831-81-2 95+%
500g
$698 2021-06-16
Alichem
A019088846-500g
1-Benzyl-4-chlorobenzene
831-81-2 98%
500g
$731.08 2023-08-31

p-Chlorobenzylbenzene Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Magnesium oxide ,  Lithium tetrakis(pentafluorophenyl)borate Solvents: Benzene
Riferimento
Lithium tetrakis(pentafluorophenyl)borate-catalyzed Friedel-Crafts benzylation reactions
Mukaiyama, Teruaki; et al, Chemistry Letters, 2000, (9), 1010-1011

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Phosphonic acid ;  36 h, 150 °C
Riferimento
Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides
Xiao, Jing; et al, RSC Advances, 2019, 9(39), 22343-22347

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Phosphinic acid Catalysts: Iodine Solvents: Acetic acid ,  Water
Riferimento
Hypophosphorous acid-iodine: a novel reducing system. Part 2: Reduction of benzhydrols to diarylmethylene derivatives
Gordon, P. E.; et al, Tetrahedron Letters, 2001, 42(5), 831-833

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Water ;  12 h, 60 °C
Riferimento
N-Heterocyclic carbene-palladium(II)-1-methylimidazole complex catalyzed Suzuki-Miyaura coupling of benzylic chlorides with arylboronic acids or potassium phenyltrifluoroborate in neat water
Zhang, Yun; et al, Organic & Biomolecular Chemistry, 2013, 11(14), 2266-2272

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate ;  24 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  5 min
Riferimento
Friedel-Crafts Benzylation of Activated and Deactivated Arenes
Schaefer, Gabriel; et al, Angewandte Chemie, 2011, 50(46), 10913-10916

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Toluene ;  12 h, 100 °C
Riferimento
A facile access for the C-N bond formation by transition metal-free oxidative coupling of benzylic C-H bonds and amides
Liu, Jie; et al, Science China: Chemistry, 2015, 58(8), 1323-1328

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Toluene ;  19 h, rt → 80 °C
Riferimento
Synthesis of diarylmethane derivatives from Pd-catalyzed cross-coupling reactions of benzylic halides with arylboronic acids
Nobre, Sabrina M.; et al, Tetrahedron Letters, 2004, 45(44), 8225-8228

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Chlorodimethylsilane Catalysts: Indium trichloride Solvents: Benzene
Riferimento
Indium trichloride catalyzed reductive Friedel-Crafts alkylation of aromatics using carbonyl compounds
Miyai, Takashi; et al, Tetrahedron Letters, 1998, 39(35), 6291-6294

Metodo di produzione 9

Condizioni di reazione
1.1 Catalysts: Ferrous chloride ,  Phosphine, dicyclohexyl[(1Z)-2-(diphenylphosphino)-3,3-dimethyl-1-buten-1-yl]- Solvents: Tetrahydrofuran ;  1 min, 0 °C; 1.5 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Mixed Alkyl/Aryl Diphos Ligands for Iron-Catalyzed Negishi and Kumada Cross Coupling Towards the Synthesis of Diarylmethane
Ma, Xufeng; et al, ChemCatChem, 2021, 13(24), 5134-5140

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Phenylsilane Catalysts: Tris(pentafluorophenyl)borane Solvents: 1,2-Difluorobenzene ;  24 h, 120 °C; 120 °C → rt
Riferimento
Reductive Deamination with Hydrosilanes Catalyzed by B(C6F5)3
Fang, Huaquan ; et al, Angewandte Chemie, 2020, 59(28), 11394-11398

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Toluene ;  19 h, rt → 80 °C
Riferimento
Synthesis of diarylmethane derivatives from Pd-catalyzed cross-coupling reactions of benzylic halides with arylboronic acids
Nobre, Sabrina M.; et al, Tetrahedron Letters, 2004, 45(44), 8225-8228

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: 2103932-14-3 Solvents: Water ;  3 h, 70 °C
Riferimento
Synthesis of zwitterionic palladium complexes and their application as catalysts in cross-coupling reactions of aryl, heteroaryl and benzyl bromides with organoboron reagents in neat water
Ramakrishna, V.; et al, Dalton Transactions, 2017, 46(26), 8598-8610

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-4)-Chloro[2-[1-[(4-methylphenyl)imino-κN]ethyl]ferrocenyl-κC](tricyclohexy… Solvents: Toluene ;  20 min, rt
1.2 3 h, 90 °C
1.3 Reagents: Water
Riferimento
Cyclopalladated ferrocenylimine as an efficient catalyst for the syntheses of diarylmethane derivatives
Yu, Ajuan; et al, Applied Organometallic Chemistry, 2012, 26(6), 301-304

Metodo di produzione 14

Condizioni di reazione
1.1 Catalysts: Tri-p-tolylphosphine ,  Palladium diacetate Solvents: Toluene ;  2 h, 25 °C
1.2 Reagents: Water ;  25 °C
Riferimento
Extremely Efficient Cross-Coupling of Benzylic Halides with Aryltitanium Tris(isopropoxide) Catalyzed by Low Loadings of a Simple Palladium(II) Acetate/Tris(p-tolyl)phosphine System
Chen, Chi-Ren; et al, Advanced Synthesis & Catalysis, 2010, 352(10), 1718-1727

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium iodide Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Bis(dibenzylideneacetone)palladium Solvents: Tetrahydrofuran ;  60 °C
Riferimento
1,1'-Bis(diphenylphosphino)ferrocene
Kelly, William J.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-10

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Phosphinic acid Catalysts: Hydrogen iodide Solvents: Toluene ,  Water ;  10 min, 120 °C
Riferimento
Microreactor mediated deoxygenation of benzylic alcohols in a biphasic organic-aqueous medium
Seo, Seung Woo; et al, Tetrahedron Letters, 2015, 56(21), 2795-2798

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Potassium hydroxide ,  Tetrabutylammonium bromide Catalysts: Di-μ-chlorobis[5-hydroxy-2-[1-(hydroxyimino-κN)ethyl]phenyl-κC]dipalladium Solvents: Acetone ,  Water ;  2 h, 50 °C
Riferimento
First Cross-Coupling Reaction of Potassium Aryltrifluoroborates with Organic Chlorides in Aqueous Media Catalyzed by an Oxime-Derived Palladacycle
Alacid, Emilio; et al, Organic Letters, 2008, 10(21), 5011-5014

Metodo di produzione 18

Condizioni di reazione
1.1 Catalysts: (SP-4-4)-[(Benzoic acid-κO) 2-[3,3,3-trifluoro-3-(oxo-κO)-1-(trifluoromethyl)but… Solvents: Tetrahydrofuran ;  24 h, 70 °C
Riferimento
Synthesis of Ni(II) complexes with unsymmetric [O,N,O']-pincer ligands and their use as precatalysts in carbon-carbon bond formations to access diarylmethanes
Someya, Chika I.; et al, Inorganica Chimica Acta, 2014, 421, 136-144

Metodo di produzione 19

Condizioni di reazione
1.1 Catalysts: 4-Methoxyaniline ,  (OC-6-24)-[(Benzoic acid-κO) 2-[2-(carboxy-κO)-2-oxo-1-(trifluoromethyl)ethyl]hy… Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Solvents: Tetrahydrofuran ;  24 h, rt → 70 °C
Riferimento
Nickel Complexes Modified by O,N,O'-Ligands as Synthons for the Straightforward Synthesis of Highly Efficient Precatalysts for Carbon-Carbon Bond Formation
Someya, Chika I.; et al, Asian Journal of Organic Chemistry, 2012, 1(4), 322-326

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Triethylsilane Catalysts: N-(Diphenylmethyl)-4-nitrobenzenesulfonamide Solvents: Dichloromethane ;  2 h, rt
Riferimento
Catalytic coupling of N-benzylic sulfonamides with silylated nucleophiles at room temperature
Yang, Bai-Ling; et al, Chemical Communications (Cambridge, 2010, 46(33), 6180-6182

Metodo di produzione 21

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Toluene ;  80 °C
Riferimento
DDQ-Catalyzed oxidative C-O coupling of sp3 C-H bonds with carboxylic acids
Yi, Hong; et al, ChemSusChem, 2012, 5(11), 2143-2146

Metodo di produzione 22

Condizioni di reazione
1.1 Reagents: Potassium fluoride Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: 1,4-Dioxane ;  20 h, 80 °C
Riferimento
Synthesis of diarylmethane derivatives from Stille cross-coupling reactions of benzylic halides
Nichele, Tatiana Z.; et al, Tetrahedron Letters, 2007, 48(42), 7472-7475

Metodo di produzione 23

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  8 h, 25 °C
1.2 Catalysts: 1H-Imidazolium, 3,3′-sulfinylbis[1-methyl-, (T-4)-tetrachlorozincate(2-) (1:1) ;  6 h, 100 - 120 °C
Riferimento
Synthesis of functionalized diaryl alkanes from azines using Lewis acidic ionic liquids
Rajendran, A.; et al, Ionics, 2011, 17(6), 555-558

Metodo di produzione 24

Condizioni di reazione
1.1 Reagents: Chlorotrimethylsilane ,  Triethylsilyl chloride Catalysts: Iron chloride (FeCl3) Solvents: Benzene ;  rt → 50 °C; 50 °C; 4 h, 50 °C
Riferimento
Iron-catalyzed arylation of aromatic ketones and aldehydes mediated by organosilanes
Savela, Risto; et al, European Journal of Organic Chemistry, 2014, 2014(19), 4137-4147

Metodo di produzione 25

Condizioni di reazione
1.1 Reagents: Water ,  Tripotassium phosphate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Toluene ;  24 h, 90 °C
Riferimento
Pd-Catalyzed Homologation of Arylboronic Acids as a Platform for the Diversity-Oriented Synthesis of Benzylic C-X Bonds
Bastick, Kane A. C.; et al, Synlett, 2023, 34(18), 2097-2102

Metodo di produzione 26

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid ,  Sodium borohydride ;  30 min, 0 - 5 °C
1.2 Solvents: Dichloromethane ;  30 min, 15 °C; 48 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified
Riferimento
Iron-Catalyzed Hetero-Cross-Dehydrogenative Coupling Reactions of Sulfoximines with Diarylmethanes: A New Route to N-Alkylated Sulfoximines
Cheng, Ying; et al, Organic Letters, 2014, 16(7), 2000-2002

Metodo di produzione 27

Condizioni di reazione
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: 2410949-76-5 Solvents: Dichloromethane ;  24 h, rt
Riferimento
Nitrenium Salts in Lewis Acid Catalysis
Mehta, Meera ; et al, Angewandte Chemie, 2020, 59(7), 2715-2719

Metodo di produzione 28

Condizioni di reazione
1.1 Reagents: Aluminum chloride ,  Sodium borohydride Solvents: Tetrahydrofuran
Riferimento
Hydrogenolysis of diaryl and aryl alkyl ketones and carbinols by sodium borohydride and anhydrous aluminum(III) chloride
Ono, Aoi; et al, Synthesis, 1987, (8), 736-8

Metodo di produzione 29

Condizioni di reazione
1.1 Catalysts: 1807753-90-7 Solvents: Tetrahydrofuran ;  1 h, 0 °C
Riferimento
Ligand-controlled iron-catalyzed cross coupling of benzylic chlorides with aryl Grignard reagents
Kawamura, Shintaro; et al, Chemistry Letters, 2013, 42(2), 183-185

Metodo di produzione 30

Condizioni di reazione
1.1 Catalysts: Palladium diacetate ,  N-[[2-(Diphenylphosphino)phenyl]methylene]-2,6-bis(1-methylethyl)benzenamine Solvents: 1,4-Dioxane ;  10 min, rt
1.2 Reagents: Potassium hydroxide ;  16 h, 80 °C
Riferimento
Pd complexes of iminophosphine ligands: A homogeneous molecular catalyst for Suzuki-Miyaura cross-coupling reactions under mild conditions
Nobre, Sabrina M.; et al, Journal of Molecular Catalysis A: Chemical, 2009, 313(1-2), 65-73

Metodo di produzione 31

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium chloride (Cucurbit[7]uril complexed) ,  Sodium chloride ,  Cucurbit[7]uril (palladium dichloride complexed) Solvents: Ethanol ,  Water ;  1 h, 90 °C
Riferimento
Cucurbit[7]uril promoting PdCl2-catalyzed cross-coupling reaction of benzyl halides and arylboronic acids in aqueous media
Zhao, Guangkuan; et al, Tetrahedron Letters, 2014, 55(38), 5319-5322

Metodo di produzione 32

Condizioni di reazione
Riferimento
The reductive decyanation of nitriles by alkali fusion
Berkoff, Charles E.; et al, Synthetic Communications, 1980, 10(12), 939-45

Metodo di produzione 33

Condizioni di reazione
1.1 Catalysts: 7,8,9,10,11,12-Hexabromo-2,3,4,5,6-pentahydro-1-(trimethylsilyl)-1-carbadodecabo… ;  24 h, 70 °C
Riferimento
Catalytically Generated Meerwein's Salt-Type Oxonium Ions for Friedel-Crafts C(sp2)-H Methylation with Methanol
He, Tao ; et al, Journal of the American Chemical Society, 2023, 145(6), 3795-3801

Metodo di produzione 34

Condizioni di reazione
1.1 Catalysts: Scandium triflate
Riferimento
Scandium(III) Triflate-Catalyzed Friedel-Crafts Alkylation Reactions
Tsuchimoto, Teruhisa; et al, Journal of Organic Chemistry, 1997, 62(20), 6997-7005

Metodo di produzione 35

Condizioni di reazione
1.1 Catalysts: Indium triflate Solvents: 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ;  1.5 h, 120 °C
Riferimento
Indium(III) triflate - a catalyst for greener aromatic alkylation reactions
Mack, Ryan; et al, Canadian Journal of Chemistry, 2013, 91(12), 1262-1265

Metodo di produzione 36

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium iodide Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Bis(dibenzylideneacetone)palladium Solvents: Tetrahydrofuran ,  N-Methyl-2-pyrrolidone
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
New Efficient Nickel- and Palladium-Catalyzed Cross-Coupling Reactions Mediated by Tetrabutylammonium Iodide
Piber, Michael; et al, Organic Letters, 1999, 1(9), 1323-1326

Metodo di produzione 37

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium iodide Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Bis(dibenzylideneacetone)palladium Solvents: Tetrahydrofuran ;  60 °C
Riferimento
1,1'-Bis(diphenylphosphino)ferrocene
Kelly, William J.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Metodo di produzione 38

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  rt; 2 h, reflux
1.2 Solvents: Diethyl ether ;  rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Acetic acid ,  Iodine ,  Phosphoric acid Solvents: Water ;  rt → 60 °C; 60 °C → rt
Riferimento
Study on the sulfonamination of methylene on diphenylmethane and its derivatives by bromamine-T
Li, Chen; et al, Tianjin Huagong, 2011, 25(5), 24-26

p-Chlorobenzylbenzene Raw materials

p-Chlorobenzylbenzene Preparation Products

p-Chlorobenzylbenzene Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:831-81-2)p-Chlorobenzylbenzene
Numero d'ordine:A840520
Stato delle scorte:in Stock
Quantità:500g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 06:50
Prezzo ($):158.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:831-81-2)p-Chlorobenzylbenzene
A840520
Purezza:99%
Quantità:500g
Prezzo ($):158.0
Email